L-Tyrosine (disodium)
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Overview
Description
L-Tyrosine (disodium) is a derivative of the amino acid L-Tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-Tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from other amino acids, specifically L-phenylalanine . The disodium form of L-Tyrosine is often used in various biochemical applications due to its enhanced solubility in water compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine (disodium) can be synthesized by reacting L-Tyrosine with sodium hydroxide. The reaction involves the neutralization of the carboxyl group of L-Tyrosine with sodium hydroxide, resulting in the formation of the disodium salt .
Industrial Production Methods: Industrial production of L-Tyrosine (disodium) typically involves the extraction of L-Tyrosine from protein hydrolysates followed by its conversion to the disodium salt. This process may involve the use of chemical catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine (disodium) undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-Tyrosine can be phosphorylated, playing a crucial role in cell signaling pathways.
Sulfation: L-Tyrosine can also undergo sulfation, which is essential for several biological processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Phosphorylation: This reaction typically requires ATP and protein kinases.
Sulfation: Sulfotransferases and PAPS (3’-phosphoadenosine-5’-phosphosulfate) are commonly used.
Major Products Formed:
L-DOPA: Formed through oxidation.
Phosphotyrosine: Formed through phosphorylation.
Sulfotyrosine: Formed through sulfation.
Scientific Research Applications
L-Tyrosine (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a critical role in protein synthesis and cell signaling.
Industry: Employed in the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies.
Mechanism of Action
L-Tyrosine (disodium) exerts its effects primarily through its role as a precursor to several important biomolecules. It is converted to L-DOPA, which is further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive function . Additionally, the phosphorylation of L-Tyrosine residues in proteins is a key step in many cell signaling pathways .
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid and precursor to L-Tyrosine.
L-DOPA: A direct product of L-Tyrosine oxidation and a precursor to dopamine.
Tyramine: A decarboxylation product of L-Tyrosine.
Uniqueness: L-Tyrosine (disodium) is unique due to its enhanced solubility and its critical role in the biosynthesis of several neurotransmitters and hormones. Its ability to undergo various post-translational modifications, such as phosphorylation and sulfation, further distinguishes it from other amino acids .
Properties
Molecular Formula |
C9H11NNa2O3 |
---|---|
Molecular Weight |
227.17 g/mol |
InChI |
InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/t8-;;/m0../s1 |
InChI Key |
NKQKDBKPUPDYCQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.[Na].[Na] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.[Na].[Na] |
Origin of Product |
United States |
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